3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
3-(Phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a phenylsulfonyl group attached, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to have various biological activities .
Biochemical Pathways
It is known that metabolic pathways, which are network structures of molecular interactions of biological systems, can be affected by various compounds .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its pharmacokinetic properties .
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that 3-(phenylsulfonyl)-2h-chromen-2-one may also have a range of effects .
Action Environment
It is known that the environment can play a significant role in the action of various compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its structural features . The chromen-2-one core can interact with enzymes, proteins, and other biomolecules, while the phenylsulfonyl group can enhance these interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time, including variations in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(phenylsulfonyl)-2H-chromen-2-one at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The compound’s activity or function may be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions include various sulfone, sulfide, and substituted derivatives of the original compound.
Scientific Research Applications
3-(Phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine: Known for its use in oxidation reactions.
3-Phenylsulfonylindole: Used in the synthesis of indole derivatives.
Phenylsulfonyl-1,2,3-triazole: Employed in click chemistry and other synthetic applications.
Uniqueness
3-(Phenylsulfonyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOATZUIZTXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.